オリエンチン

概要

説明

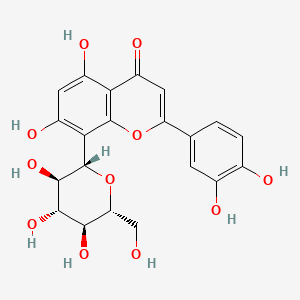

オリエンチンは、ルテオリンの8-Cグルコシドであるフラボノイドの一種であるフラボンです。 キンポウゲ属の植物、アナデンアンセラの植物、およびマダケの葉など、さまざまな植物に存在します . オリエンチンは、抗酸化、抗炎症、および神経保護作用で知られています .

科学的研究の応用

Orientin has a wide range of scientific research applications:

作用機序

オリエンチンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症メカニズム: TLR4/NF-kBシグナル伝達経路を阻害し、IL-6、IL-1β、およびTNF-αなどの炎症性サイトカインのレベルを低下させます.

アポトーシス誘導: がん細胞におけるミトコンドリアの固有のアポトーシスを誘導し、細胞増殖と炎症性シグナル伝達経路を阻害します.

類似の化合物との比較

オリエンチンは、しばしばルテオリン、アピゲニン、イソオリエンチンなどの他のフラボノイドと比較されます。 これらの化合物はすべて抗酸化作用と抗炎症作用を示しますが、オリエンチンは、その高い溶解性とバイオアベイラビリティによりユニークです . 類似の化合物には、次のものがあります。

ルテオリン: 強力な抗酸化作用を持つフラボノイド。

アピゲニン: 抗炎症作用と抗がん作用で知られています。

オリエンチンのユニークな特性は、さまざまな科学的および産業的用途において貴重な化合物となっています。

生化学分析

Biochemical Properties

Orientin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α . Orientin also increases the level of interleukin-10, an anti-inflammatory cytokine . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.

Cellular Effects

Orientin exerts various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, orientin inhibits proliferation and migration by suppressing the activation of the NF-κB signaling pathway . Additionally, orientin induces mitochondrial intrinsic apoptosis in colorectal cancer cells, thereby interrupting cell proliferation and inflammatory signaling pathways . These effects demonstrate orientin’s potential in cancer treatment by influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, orientin exerts its effects through several mechanisms. It induces mitochondrial intrinsic apoptosis in colorectal cancer cells by interrupting cell proliferation and inflammatory signaling pathways . Orientin also modulates key signaling pathways such as PTEN/PI3/Akt and Wnt/β-catenin, which are linked to cancer progression . Furthermore, orientin inhibits the NF-κB signaling pathway in hepatocellular carcinoma cells, reducing cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orientin have been observed to change over time. For instance, orientin exhibits a time-dependent inhibitory effect on the proliferation of hepatocellular carcinoma cells . Additionally, orientin’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that orientin can maintain its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of orientin vary with different dosages in animal models. In studies involving colorectal cancer, orientin has shown dose-dependent intracellular reactive oxygen species generation . Higher doses of orientin have been associated with increased pro-apoptotic effects and reduced tumor growth . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall therapeutic efficacy of orientin.

Metabolic Pathways

Orientin is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It modulates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes such as heme oxygenase-1, superoxide dismutase, catalase, and glutathione peroxidase . These enzymes help scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, orientin influences the PI3K/Akt and JNK-ERK1/2 pathways, which are crucial for cellular energy regulation and survival .

Transport and Distribution

Orientin is transported and distributed within cells and tissues through various mechanisms. It interacts with glucose transporters and insulin signaling pathways to enhance substrate metabolism in liver cells . Orientin’s ability to improve glucose and palmitate uptake highlights its potential in regulating cellular energy homeostasis and metabolic function .

Subcellular Localization

The subcellular localization of orientin plays a crucial role in its activity and function. Orientin has been shown to localize in mitochondria, where it exerts protective effects against oxidative stress and mitochondrial dysfunction . This localization is essential for its role in modulating mitochondrial autophagy and preventing apoptosis in cells .

準備方法

合成経路と反応条件

オリエンチンは、高速液体クロマトグラフィー(HPLC)や分取用高速液体クロマトグラフィー(PHPLC)など、さまざまな方法で合成できます。 ある方法では、AB-8樹脂ベースのカラムクロマトグラフィーを使用した後に、0.3%酢酸を含むメタノール-水の移動相を使用してPHPLCを行います . 流量は5mL/分で維持され、カラム温度は20°Cに保たれます .

工業的生産方法

工業環境では、オリエンチンはしばしば、竹の葉などの天然源から抽出されます。 抽出プロセスには、マクロポーラス樹脂カラムクロマトグラフィーと分取用高速液体クロマトグラフィーが含まれます . この方法は、オリエンチンの高純度と高収率を保証します。

化学反応の分析

反応の種類

オリエンチンは、酸化、還元、置換など、さまざまな化学反応を起こします。 抗酸化物質と相互作用し、フェーズ1酵素の活性化を制限し、がん細胞におけるミトコンドリアの固有のアポトーシスを誘導することが知られています .

一般的な試薬と条件

オリエンチンを含む反応で使用される一般的な試薬には、tert-ブチルヒドロペルオキシド(TBHP)とタプシガルギン(TG)があります。 これらの試薬は、酸化ストレス応答と小胞体ストレスの解消を研究するために使用されます .

生成される主な生成物

オリエンチンを含む反応から生成される主な生成物には、抗炎症作用と抗酸化作用を示すさまざまな代謝物が含まれます。 これらの代謝物は、細胞恒常性の維持と酸化損傷の防止に重要な役割を果たします .

科学研究の応用

オリエンチンは、幅広い科学研究の応用分野を持っています。

類似化合物との比較

Orientin is often compared with other flavonoids such as luteolin, apigenin, and isoorientin. While all these compounds exhibit antioxidant and anti-inflammatory properties, orientin is unique due to its higher solubility and bioavailability . Similar compounds include:

Luteolin: A flavonoid with strong antioxidant properties.

Apigenin: Known for its anti-inflammatory and anticancer effects.

Isoorientin: The 6-C glucoside of luteolin, similar in structure to orientin but with different biological activities.

Orientin’s unique properties make it a valuable compound for various scientific and industrial applications.

生物活性

Orientin, a flavonoid glycoside found in various plants, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of orientin, particularly focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure and Properties

Orientin is classified as a flavonoid glycoside, characterized by its unique chemical structure that contributes to its biological activities. It is primarily derived from plants such as Trigonella hamosa and Cassia obtusifolia. The compound's efficacy is attributed to its ability to scavenge free radicals and modulate various biochemical pathways.

Antioxidant Activity

Orientin exhibits significant antioxidant properties , which have been extensively studied in both in vitro and in vivo models.

- Mechanism : The antioxidant activity of orientin is linked to its ability to donate electrons, thereby neutralizing free radicals. Studies have shown that orientin enhances the activity of endogenous antioxidative enzymes such as catalase and superoxide dismutase while reducing oxidative stress markers like malondialdehyde in various tissues .

- Case Study : In a study involving D-galactose-treated aged mice, orientin administration for eight weeks resulted in improved brain health and reduced oxidative damage markers .

Anti-inflammatory Effects

Orientin has demonstrated notable anti-inflammatory effects across multiple studies:

- Liver Inflammation : Research indicates that orientin alleviates liver inflammation induced by carbon tetrachloride (CCl4) by downregulating inflammatory markers such as TNF-α and iNOS in hepatic stellate cells . This suggests a protective role against liver fibrosis.

- Neonatal Pain : A recent study explored the effects of orientin on neonatal pain models, revealing that it significantly increased pain thresholds in adult mice previously subjected to repeated procedural pain .

Anticancer Properties

The anticancer potential of orientin has been highlighted through various experimental approaches:

- Cell Viability : In vitro studies using cancer cell lines (MDA-MB-231, A549) showed that orientin inhibited cell proliferation and migration while inducing apoptosis through the modulation of COX-2 and BCL-2 expressions .

- Mechanistic Insights : Orientin's ability to destabilize COX-2 mRNA suggests its role as a COX-2 inhibitor, indicating potential therapeutic applications in inflammatory-mediated cancers .

Neuroprotective Effects

Orientin's neuroprotective capabilities have also been documented:

- Cognitive Function : Studies indicate that orientin can enhance cognitive function by protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in models of neurodegenerative diseases where oxidative damage is prevalent .

Comparative Summary of Biological Activities

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAPMLGJVGLZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28608-75-5 | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 267 °C | |

| Record name | Orientin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。